8-(4-methylpiperazine-1-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane
Description
The molecule features a pyridin-2-yloxy group at the 3-position and a 4-methylpiperazine-1-carbonyl moiety at the 8-position.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-20-8-10-21(11-9-20)18(23)22-14-5-6-15(22)13-16(12-14)24-17-4-2-3-7-19-17/h2-4,7,14-16H,5-6,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHABDYNSSZWORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2C3CCC2CC(C3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methylpiperazine-1-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions.
Attachment of the pyridin-2-yloxy group: This can be done through etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(4-methylpiperazine-1-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can be used to modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
8-(4-methylpiperazine-1-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays.
Industry: It can be used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 8-(4-methylpiperazine-1-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These could include:
Receptors: The compound may bind to certain receptors, modulating their activity.
Enzymes: It could act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 8-Position
Sulfonamide vs. Carbonyl-Linked Groups
- Compound 30 : (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane ()
Benzyl and Halogen-Substituted Derivatives
Substituent Variations at the 3-Position
Pyridin-2-yloxy vs. Aryloxy Groups
- Compound 50 : 3-((5-Methylpyrazin-2-yl)oxy)-8-sulfonamide derivative ()
- Replacement of pyridine with pyrazine introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity.
- Impact : Pyrazine’s electron-deficient ring may enhance interactions with aromatic residues in binding pockets (e.g., DAT or SERT), but reduced basicity could weaken ionic interactions .
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
*logP estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
